molecular formula C14H8Cl2O3 B3050963 (3-Chlorobenzoyl) 3-chlorobenzoate CAS No. 30070-63-4

(3-Chlorobenzoyl) 3-chlorobenzoate

Cat. No. B3050963
CAS RN: 30070-63-4
M. Wt: 295.1 g/mol
InChI Key: NIHKFGMYMWGERR-UHFFFAOYSA-N
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Description

“(3-Chlorobenzoyl) 3-chlorobenzoate” is a compound that is derived from 3-Chlorobenzoic acid . 3-Chlorobenzoic acid is an organic compound with the molecular formula ClC6H4CO2H . It is a white solid that is soluble in some organic solvents and in aqueous base .


Synthesis Analysis

3-Chlorobenzoic acid, which is a precursor to “(3-Chlorobenzoyl) 3-chlorobenzoate”, is prepared by oxidation of 3-chlorotoluene . It is also a metabolic byproduct of the drug bupropion .


Molecular Structure Analysis

The molecular structure of 3-Chlorobenzoic acid, a related compound, has the formula ClC6H4CO2H . For 3-Chlorobenzoyl chloride, another related compound, the molecular formula is C7H4Cl2O .


Physical And Chemical Properties Analysis

3-Chlorobenzoic acid, a related compound, has a molar mass of 156.57 g·mol−1 . It appears as a white solid and has a density of 1.517 g/cm3 . Its melting point is 154 °C (309 °F; 427 K) and boiling point is 275 °C (527 °F; 548 K) .

Safety And Hazards

The safety data sheet for a related compound, 3-Chlorobenzoyl chloride, indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(3-chlorobenzoyl) 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-11-5-1-3-9(7-11)13(17)19-14(18)10-4-2-6-12(16)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHKFGMYMWGERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343088
Record name m-chlorobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorobenzoyl) 3-chlorobenzoate

CAS RN

30070-63-4
Record name m-chlorobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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